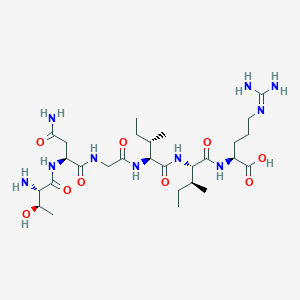![molecular formula C60H75Cl2IN12O3S B12397398 2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)
2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amines, piperazines, quinazolines, and thiazoles, which contribute to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:
Formation of the quinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine and cyclohexyl groups: These groups can be introduced through nucleophilic substitution reactions.
Attachment of the thiazole and pyrimidine moieties: These can be synthesized separately and then coupled to the main structure through condensation reactions.
Final assembly and functionalization: The final steps involve coupling all the fragments together and introducing any remaining functional groups.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of reaction conditions: Temperature, pressure, solvents, and catalysts must be carefully controlled.
Purification techniques: Methods such as crystallization, chromatography, and distillation may be employed to purify the final product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and reduction: The presence of multiple functional groups allows for selective oxidation or reduction.
Substitution reactions: The amine and piperazine groups can participate in nucleophilic substitution reactions.
Condensation reactions: The thiazole and pyrimidine moieties can undergo condensation reactions to form new bonds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alkoxides.
Condensation reagents: Such as carbodiimides or acid chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while nucleophilic substitution may introduce new functional groups onto the piperazine ring.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Due to its structural complexity, the compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound could be investigated for potential therapeutic applications, such as anticancer or antimicrobial activity.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of the compound would depend on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, if the compound acts as a receptor agonist or antagonist, it may interact with the receptor to modulate its activity.
類似化合物との比較
Similar Compounds
Quinazoline derivatives: These compounds share the quinazoline core and may exhibit similar biological activities.
Piperazine derivatives: These compounds contain the piperazine ring and may have similar chemical reactivity.
Thiazole derivatives: These compounds feature the thiazole ring and may have similar applications in medicine and industry.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C60H75Cl2IN12O3S |
|---|---|
分子量 |
1242.2 g/mol |
IUPAC名 |
2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C60H75Cl2IN12O3S/c1-40-67-52(70-59-66-39-51(79-59)57(77)71-55-48(62)12-10-13-49(55)63)38-53(68-40)74-31-25-46(26-32-74)78-45-22-15-41(16-23-45)11-6-3-2-4-7-14-54(76)75-35-33-73(34-36-75)44-21-24-47-50(37-44)69-58(72-56(47)65-30-29-64)60(27-8-5-9-28-60)42-17-19-43(61)20-18-42/h10,12-13,17-21,24,37-39,41,45-46H,2-9,11,14-16,22-23,25-36,64H2,1H3,(H,71,77)(H,65,69,72)(H,66,67,68,70) |
InChIキー |
RVKOUOXJFGFSFL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)OC3CCC(CC3)CCCCCCCC(=O)N4CCN(CC4)C5=CC6=C(C=C5)C(=NC(=N6)C7(CCCCC7)C8=CC=C(C=C8)Cl)NCCN)NC9=NC=C(S9)C(=O)NC1=C(C=CC=C1I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)
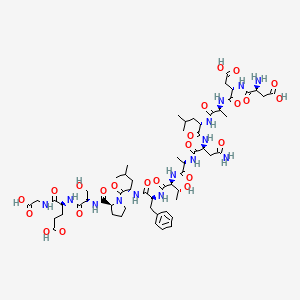

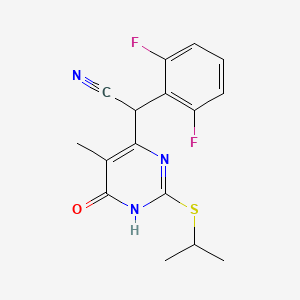
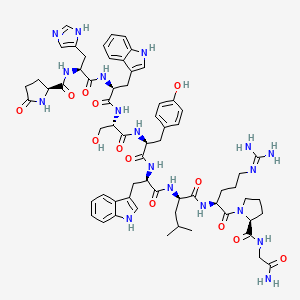

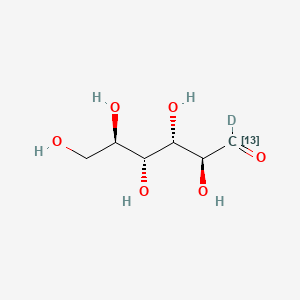
![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)
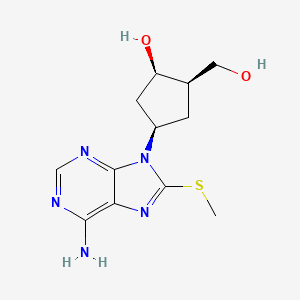


![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)

